molecular formula C13H14O2 B2780438 10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one CAS No. 58452-59-8

10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one

Cat. No. B2780438
CAS RN: 58452-59-8
M. Wt: 202.253
InChI Key: GQFDXYYDQTVPOY-UHFFFAOYSA-N
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Description

10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one is a chemical compound with the molecular weight of 202.25 . It is also known by its IUPAC name, 8-hydroxy-5,6,7,8,9,10-hexahydro-5,9-methanobenzo[8]annulen-11-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14O2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(12)13(10)15/h1-4,10-12,14H,5-7H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Catalytic Synthesis and Isomerization

Researchers have explored the catalytic synthesis and isomerization of derivatives of 10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one. For instance, in the study by Nikolaeva et al. (1992), the catalytic hydromethylamination of certain derivatives led to the formation of substituted dodecahydroacridines and perhydroacridines. This research highlights the compound's potential in catalytic synthesis processes and its ability to undergo significant structural transformations (Nikolaeva, T., Yudovich, L., Pastukhova, A. A., & Kriven’ko, A. P. (1992)).

Crystal Structure Analysis

Another study conducted by Kaminskiia et al. (2006) focused on the crystal structure of a related compound, revealing the strain imposed on the fused-ring system due to its unique configuration. This study contributes to our understanding of the structural dynamics of these compounds and their potential applications in designing materials with specific crystalline properties (Kaminskiia, V. A., Slabkoa, O. Y., Kachanova, A. V., Gerasimenko, A., & Ng, S. (2006)).

Precursor for Bioisosteric Analogues

Research by Shishov et al. (2014) on the synthesis of hydroxy-4-methoxytricyclo derivatives from benzyl-protected compounds via Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization demonstrates the compound's utility as a precursor for bioisosteric analogues. This indicates its potential application in the development of novel pharmaceuticals or bioactive materials (Shishov, D., Nurieva, E. V., Zefirov, N., Mamaeva, A., & Zefirova, O. (2014)).

NMR Spectral Analysis and Structural Elucidation

The work by Buchbauer et al. (1984) on 2D-NMR spectral analysis of tricyclo[7.3.1.0^{2,7}]tridecane derivatives emphasizes the importance of these compounds in facilitating the unambiguous assignment of signals in NMR spectroscopy. This research is vital for the structural elucidation of complex organic molecules, aiding in the advancement of chemical analysis techniques (Buchbauer, G., Fischlmayr, A., Haslinger, E., Robien, W., Völlenkle, H., & Wassmann, C. (1984)).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

10-hydroxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(12)13(10)15/h1-4,10-12,14H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFDXYYDQTVPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3CC(C1O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73116593

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